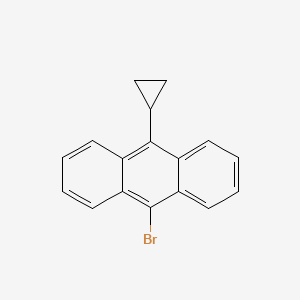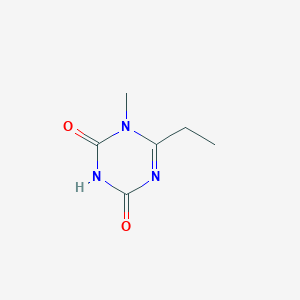
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and a trifluoroacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the trifluoroacetamido group.
Esterification: Formation of the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Acids and Bases: Hydrolysis reactions often require acidic or basic conditions.
Oxidizing and Reducing Agents: Various agents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, influencing their function. The chloro group may also participate in interactions with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Uniqueness
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoroacetamido group is particularly noteworthy, as it can significantly influence the compound’s properties and interactions.
Propriétés
Formule moléculaire |
C10H7ClF3NO3 |
|---|---|
Poids moléculaire |
281.61 g/mol |
Nom IUPAC |
methyl 3-chloro-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C10H7ClF3NO3/c1-18-8(16)5-2-3-7(6(11)4-5)15-9(17)10(12,13)14/h2-4H,1H3,(H,15,17) |
Clé InChI |
QUYJMHSQSNTTCV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)






![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)




![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)

